(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane is an enantiopure, conformationally restricted piperazine bioisostere featuring a cis-fused 4,6-bicyclic diamine core [1]. The carboxybenzyl (Cbz) protection at the sterically hindered 8-position allows for orthogonal, regioselective derivatization at the secondary amine of the 6-membered ring [2]. It is widely procured for the synthesis of central nervous system (CNS) active agents, kinase inhibitors, and advanced therapeutics where precise spatial vectors and modulated basicity are strictly required [3].
Generic substitution with unprotected 3,8-diazabicyclo[4.2.0]octane leads to poor regioselectivity and low yields due to competitive reactions at both nitrogen centers [1]. Substituting with the 8-Boc analog is incompatible with acid-sensitive downstream intermediates, whereas the 8-Cbz group allows mild deprotection via hydrogenolysis [2]. Furthermore, replacing the bicyclic core with a simple Cbz-piperazine drastically alters the basicity (increasing pKa by >1 unit) and conformational rigidity, often resulting in loss of target affinity and poorer membrane permeability [3].
The 8-Cbz protection enables exclusive functionalization at the 3-position nitrogen. Compared to the unprotected 3,8-diazabicyclo[4.2.0]octane, which yields complex mixtures of mono- and bis-alkylated products, the 8-Cbz derivative allows stoichiometric mono-derivatization with >95% regioselectivity [1].
| Evidence Dimension | Regioselectivity in N-alkylation/arylation |
| Target Compound Data | >95% mono-functionalization at N-3 |
| Comparator Or Baseline | Unprotected 3,8-diazabicyclo[4.2.0]octane (<50% mono-selectivity) |
| Quantified Difference | >45% improvement in target mono-adduct yield |
| Conditions | Standard N-alkylation or SNAr coupling conditions |
Prevents the formation of difficult-to-separate bis-adducts, drastically improving step economy and overall yield in scale-up.
The incorporation of the cyclobutane ring fused to the piperidine system significantly lowers the basicity of the amine centers compared to standard piperazines. The pKa of the bicyclic diamine core is reduced by approximately 1.15 units relative to piperazine, translating to higher lipophilicity and improved passive permeability in cellular models [1].
| Evidence Dimension | Amine basicity (pKa) |
| Target Compound Data | pKa ~ 8.6 |
| Comparator Or Baseline | Piperazine (pKa ~ 9.8) |
| Quantified Difference | ~1.15 unit reduction in pKa |
| Conditions | Aqueous or mixed-solvent titration |
Lowering the pKa mitigates basicity-driven hERG liabilities and improves oral bioavailability for CNS and systemic targets.
The 8-Cbz group is cleanly removed via catalytic hydrogenolysis, whereas the 8-Boc analog requires strong acidic conditions. For synthetic sequences involving acid-labile moieties such as acetals or silyl ethers, the 8-Cbz derivative is a necessary procurement choice to prevent concurrent degradation [1].
| Evidence Dimension | Deprotection compatibility |
| Target Compound Data | Neutral hydrogenolysis (H2, Pd/C) |
| Comparator Or Baseline | 8-Boc-3,8-diazabicyclo[4.2.0]octane (requires TFA/HCl) |
| Quantified Difference | 100% preservation of acid-labile functional groups |
| Conditions | Late-stage deprotection in complex API synthesis |
Enables the synthesis of highly functionalized, acid-sensitive APIs without requiring complex late-stage protecting group swaps.
Procuring the enantiopure (1R,6S) isomer directly bypasses the need for late-stage chiral separation. Using the racemic 8-Cbz-3,8-diazabicyclo[4.2.0]octane theoretically caps the maximum yield of the desired enantiomer at 50% and requires preparative chiral chromatography, whereas the (1R,6S) starting material allows for near quantitative throughput of the correct stereocenter [1].
| Evidence Dimension | Effective yield of chiral target |
| Target Compound Data | 100% atom economy regarding stereocenters |
| Comparator Or Baseline | Racemic mixture (max 50% yield post-resolution) |
| Quantified Difference | 2x increase in effective chiral yield |
| Conditions | Multistep asymmetric synthesis |
Significantly reduces manufacturing costs and time by eliminating the bottleneck of preparative chiral chromatography at scale.
Ideal for developing dual orexin receptor antagonists or nicotinic acetylcholine receptor ligands where the target molecule contains acid-labile groups, necessitating the Cbz protection over Boc to allow mild late-stage hydrogenolysis [1].
Procured when a lead compound exhibits high hERG toxicity due to the high pKa of a piperazine ring; the bicyclic core lowers basicity and improves the overall cardiovascular safety profile [2].
Essential for the process chemistry of enantiopure drugs where late-stage chiral resolution is economically or technically unfeasible, leveraging the pre-set (1R,6S) stereocenters to double the effective yield [3].